Roflumilast Impurity E
Overview
Description
Roflumilast Impurity E is a byproduct formed during the synthesis of roflumilast, a selective phosphodiesterase-4 inhibitor used primarily for the treatment of chronic obstructive pulmonary disease (COPD).
Scientific Research Applications
Roflumilast Impurity E is primarily studied in the context of its formation and removal during the synthesis of roflumilast. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product . Additionally, understanding its formation helps in optimizing synthetic routes and improving industrial production processes .
Mechanism of Action
Target of Action
Roflumilast Impurity E is an impurity of Roflumilast . Roflumilast is a highly selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .
Mode of Action
Roflumilast and its active metabolite (roflumilast N-oxide) inhibit PDE4 . This inhibition of PDE4, a major cyclic AMP metabolizing enzyme, leads to the accumulation of intracellular cyclic AMP . The resultant increase in intracellular cAMP induced by roflumilast’s inhibition of PDE4 is thought to mediate its disease-modifying effects .
Biochemical Pathways
The inhibition of PDE4 by Roflumilast leads to an increase in intracellular cAMP . This increase in cAMP can affect various biochemical pathways. For instance, it has been suggested that the PKA-CREB-BDNF signaling pathway might be involved in the action of Roflumilast . .
Pharmacokinetics
The pharmacokinetics of Roflumilast have been studied . It was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than Roflumilast concentrations . The terminal half-life in adult patients was 4.0 days for Roflumilast and 4.6 days for Roflumilast N-oxide following the last dose administered . Steady state was reached by Day 15 . .
Result of Action
The result of Roflumilast’s action is thought to be disease-modifying effects . It is indicated to decrease the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD) and to treat plaque psoriasis . .
Action Environment
The action of Roflumilast can be influenced by environmental factors . For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.03, which means that the use of Roflumilast is predicted to present an insignificant risk to the environment . .
Biochemical Analysis
Biochemical Properties
Roflumilast Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a PDE4 inhibitor, it affects the degradation of cyclic adenosine monophosphate (cAMP) in many cell types . This interaction is significant because cAMP is a critical secondary messenger involved in numerous cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. The inhibition of PDE4 by this compound leads to increased levels of cAMP, which can modulate the activity of protein kinase A (PKA) and other downstream targets .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increase in cAMP levels due to PDE4 inhibition can lead to the activation of PKA, which in turn phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact the expression of genes regulated by cAMP response element-binding protein (CREB), thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PDE4, leading to enzyme inhibition. By inhibiting PDE4, this compound prevents the breakdown of cAMP, resulting in elevated intracellular cAMP levels . This increase in cAMP activates PKA, which then phosphorylates various substrates, including transcription factors like CREB. These phosphorylation events can alter gene expression and modulate cellular responses to different signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, the degradation of this compound may lead to the formation of other byproducts that could have different biological activities. Additionally, the prolonged exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating cAMP levels and influencing cellular signaling pathways . At higher doses, this compound can cause toxic or adverse effects, such as inflammation or cellular damage . These threshold effects highlight the importance of determining the appropriate dosage for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The primary metabolic pathway involves its conversion to roflumilast N-oxide, an active metabolite that also inhibits PDE4 . This conversion is mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . The presence of this compound can affect the overall metabolic flux and levels of metabolites involved in cAMP signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to be distributed in various tissues, including the lungs, liver, and kidneys . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . This distribution pattern can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Roflumilast Impurity E involves several key steps:
Oxidation: The resulting compound is then oxidized using sodium chlorite to yield the corresponding acid.
Chlorination: The acid undergoes chlorination to form the desired intermediate.
N-Acylation: Finally, N-acylation of 3,5-dichloropyridin-4-amine with the intermediate produces this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of acetonitrile as a solvent in all steps facilitates easier recovery and purification .
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly during its synthesis.
Substitution: N-acylation is a key substitution reaction involved in its formation.
Common Reagents and Conditions:
Oxidizing Agent: Sodium chlorite is used for oxidation.
Solvent: Acetonitrile is employed throughout the synthesis.
Nucleophilic Substitution: Cyclopropylmethyl bromide is used for O-alkylation.
Major Products:
Comparison with Similar Compounds
Roflumilast: The parent compound, used for treating COPD.
Piclamilast: Another phosphodiesterase-4 inhibitor with a similar structure.
Uniqueness: Roflumilast Impurity E is unique due to its specific formation pathway and its role as an impurity in the synthesis of roflumilast. Its presence and characterization are essential for quality control in pharmaceutical manufacturing .
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHTYXYJBZYTEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162357 | |
Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-76-8 | |
Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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